molecular formula C16H10O4 B14632918 Diphenyl but-2-ynedioate CAS No. 53683-89-9

Diphenyl but-2-ynedioate

Cat. No.: B14632918
CAS No.: 53683-89-9
M. Wt: 266.25 g/mol
InChI Key: SLMNTWPOOQWWIU-UHFFFAOYSA-N
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Description

Diphenyl but-2-ynedioate is an organic compound with the molecular formula C({16})H({10})O(_{4}). It is a diester derived from but-2-ynedioic acid and phenol. This compound is known for its unique structure, which includes a triple bond between two carbon atoms and two ester groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale esterification of but-2-ynedioic acid with phenol. The process is optimized to ensure high yields and purity of the product. Industrial production methods may also involve the use of continuous flow reactors to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diphenyl but-2-ynedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Diphenyl but-2-ynedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenyl but-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release phenol and but-2-ynedioic acid, which can further participate in biochemical pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in cycloaddition reactions and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl but-2-ynedioate: Similar structure but with methyl ester groups instead of phenyl groups.

    Diethyl but-2-ynedioate: Similar structure but with ethyl ester groups instead of phenyl groups.

    Diphenyl but-2-enedioate: Similar structure but with a double bond instead of a triple bond.

Uniqueness

Diphenyl but-2-ynedioate is unique due to its phenyl ester groups and the presence of a triple bond. This combination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and research applications.

Properties

CAS No.

53683-89-9

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

diphenyl but-2-ynedioate

InChI

InChI=1S/C16H10O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H

InChI Key

SLMNTWPOOQWWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=CC=C2

Origin of Product

United States

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